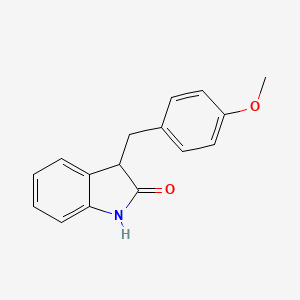
3-(4-methoxybenzyl)-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-methoxybenzyl)-1,3-dihydro-2H-indol-2-one, also known as GSK-3β inhibitor XV, is a small molecule inhibitor that specifically targets glycogen synthase kinase-3 beta (GSK-3β). GSK-3β is a serine/threonine protein kinase that is involved in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of GSK-3β has been shown to have potential therapeutic benefits in a number of diseases, including Alzheimer's disease, bipolar disorder, and cancer.
Mechanism of Action
The mechanism of action of 3-(4-methoxybenzyl)-1,3-dihydro-2H-indol-2-one involves binding to the ATP-binding site of this compoundβ, thereby preventing its phosphorylation and subsequent activation. This inhibition results in the modulation of downstream signaling pathways that are regulated by this compoundβ, including the Wnt/β-catenin pathway and the PI3K/Akt pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific cellular context. In general, inhibition of this compoundβ by this compound has been shown to have anti-inflammatory, neuroprotective, and anti-tumor effects. It has also been linked to improved glucose metabolism and insulin sensitivity, suggesting potential therapeutic benefits in diabetes.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(4-methoxybenzyl)-1,3-dihydro-2H-indol-2-one in lab experiments include its specificity for this compoundβ, its ability to inhibit this compoundβ activity both in vitro and in vivo, and its well-established mechanism of action. However, there are also limitations to its use, including the potential for off-target effects and the need for careful dosing and monitoring to avoid toxicity.
Future Directions
For research on 3-(4-methoxybenzyl)-1,3-dihydro-2H-indol-2-one include further investigation of its potential therapeutic benefits in a variety of diseases, including Alzheimer's disease, bipolar disorder, and cancer. Additionally, there is a need for the development of more potent and selective this compoundβ inhibitors that can be used in clinical settings. Finally, the use of this compound as a tool to study the role of this compoundβ in various cellular processes will continue to be an important area of research.
Synthesis Methods
The synthesis of 3-(4-methoxybenzyl)-1,3-dihydro-2H-indol-2-one involves the reaction of 4-methoxybenzaldehyde with cyclohexanone in the presence of a base catalyst, followed by reduction of the resulting intermediate with sodium borohydride. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Scientific Research Applications
3-(4-methoxybenzyl)-1,3-dihydro-2H-indol-2-one has been widely used in scientific research as a tool to study the role of this compoundβ in various cellular processes. It has been shown to inhibit this compoundβ activity in a dose-dependent manner, both in vitro and in vivo. This inhibition has been linked to a number of cellular effects, including increased cell survival, decreased cell proliferation, and altered gene expression.
Properties
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-1,3-dihydroindol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-19-12-8-6-11(7-9-12)10-14-13-4-2-3-5-15(13)17-16(14)18/h2-9,14H,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJEAUIDCFQZYFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2C3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-[1,6-hexanediylbis(oxy)]bis(4-iodobenzene)](/img/structure/B5115646.png)
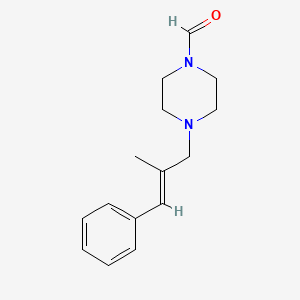
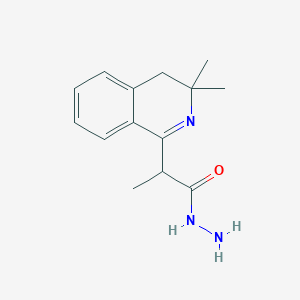
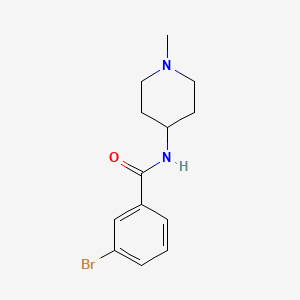

![1-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5115667.png)
amine](/img/structure/B5115684.png)
![4-{[(2-hydroxy-2-phenylethyl)amino]methylene}-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5115688.png)
![N-(2-(4-chlorophenyl)-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-4-methoxybenzamide](/img/structure/B5115692.png)
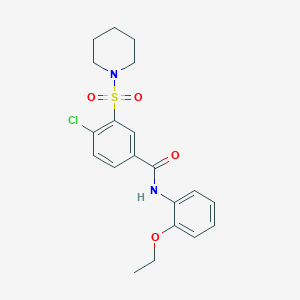
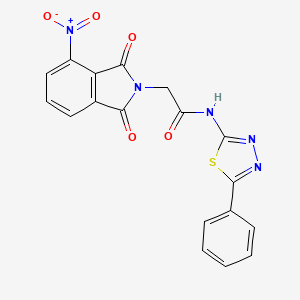
![2-(1,3-benzothiazol-2-yl)-4-[(dimethylamino)methylene]-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5115710.png)
